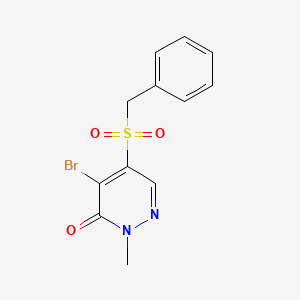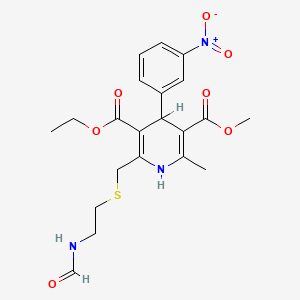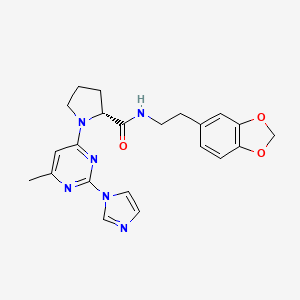
溴代-PEG4-叔丁酯
描述
Bromo-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The PEG spacer increases the aqueous solubility of the resulting compound. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid for bioconjugation with amine-bearing biomolecules .
科学研究应用
Bromo-PEG4-t-butyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance solubility and reactivity.
Biology: It is employed in the bioconjugation of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: It is utilized in the production of functionalized materials and in the development of new polymers with specific properties
作用机制
Target of Action
Bromo-PEG4-t-butyl ester is a PEG linker . It contains a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in Bromo-PEG4-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which means it can be removed to reveal a carboxyl group that can participate in further chemical reactions.
Pharmacokinetics
The pharmacokinetics of Bromo-PEG4-t-butyl ester would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could enhance its distribution in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as the nature of the molecules it is linked to and the specific biological system it is introduced to.
Action Environment
The action of Bromo-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment could influence the compound’s action. Additionally, the compound’s stability, efficacy, and action could be influenced by factors such as temperature and the presence of other chemical entities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG4-t-butyl ester typically involves the reaction of a PEG derivative with a brominating agent and a t-butyl protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of Bromo-PEG4-t-butyl ester may involve large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as column chromatography or recrystallization are employed to obtain the final product with high purity .
Types of Reactions:
Nucleophilic Substitution: The bromide group in Bromo-PEG4-t-butyl ester is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group. This reaction is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used. The reaction is typically carried out in an organic solvent like DCM or DMSO at room temperature.
Deprotection: Acidic conditions using TFA or HCl are employed to remove the t-butyl protecting group and form the free carboxyl group.
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Deprotection: The major product is the free carboxyl group derivative of PEG
相似化合物的比较
Bromo-PEG2-t-butyl ester: Contains a shorter PEG spacer, which may result in lower solubility and different reactivity.
Bromo-PEG6-t-butyl ester: Contains a longer PEG spacer, which may enhance solubility and provide different steric effects.
Bromo-PEG4-methyl ester: Contains a methyl ester group instead of a t-butyl ester group, which may affect the deprotection conditions and reactivity.
Uniqueness: Bromo-PEG4-t-butyl ester is unique due to its specific PEG spacer length, which provides a balance between solubility and reactivity. The t-butyl protected carboxyl group offers a convenient deprotection mechanism under acidic conditions, making it versatile for various applications in bioconjugation and material science .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHUFASPMJBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



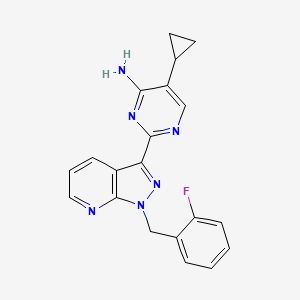
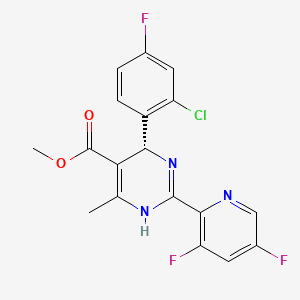



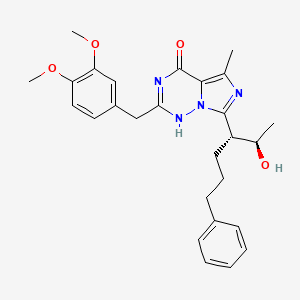
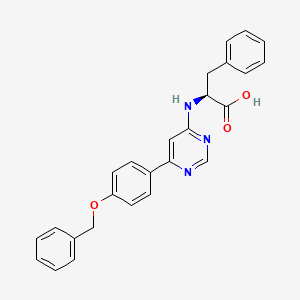
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
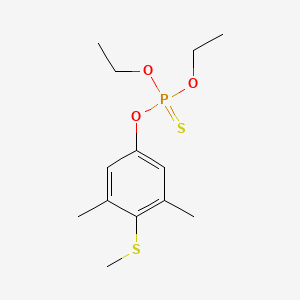
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
